molecular formula C9H8Cl2N4 B1464980 [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248232-33-8

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464980
CAS RN: 1248232-33-8
M. Wt: 243.09 g/mol
InChI Key: GEGNDAWQYZAVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DCPT, is an organic compound with a molecular formula of C7H6Cl2N4. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. DCPT is primarily used in scientific research, such as in the synthesis of organic compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds related to "[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been a subject of research. For example, the synthesis of N,N-Dibenzyl derivatives through 1,3-dipolar cycloaddition reaction demonstrates the compound's utility in creating complex molecular architectures. This process, supported by NMR spectroscopy, Elemental Analysis, and MS data, highlights the compound's role in facilitating the synthesis of new chemical entities with potential applications in material science and medicinal chemistry (Aouine, El Hallaoui, & Alami, 2014).

Antimicrobial Activity

Derivatives of "[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been explored for their antimicrobial properties. Research into quinoline derivatives carrying a 1,2,3-triazole moiety has revealed that these compounds exhibit moderate to very good antibacterial and antifungal activities. This discovery positions the compound as a valuable scaffold for developing new antimicrobial agents, offering potential alternatives to existing first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Antifungal and Antitumor Activities

Further studies on derivatives of this compound have shown significant antifungal and antitumor activities. For instance, the synthesis of new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives demonstrated high antifungal activities against various pathogens. This suggests the potential use of these derivatives in agricultural applications to control fungal infections (Ruan et al., 2011).

Catalytic and Chemical Reactions

The compound and its derivatives have also been investigated for their roles in catalytic and chemical reactions. For example, unsymmetrical PEG-substituted tris(triazolyl)amines have been studied as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This research opens avenues for the compound's application in green chemistry, providing environmentally friendly solutions for chemical synthesis and industrial processes (Nakarajouyphon et al., 2022).

properties

IUPAC Name

[1-(2,5-dichlorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGNDAWQYZAVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.